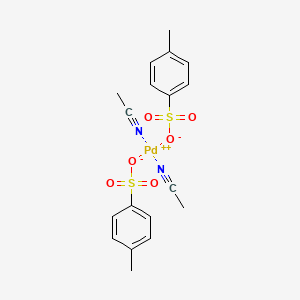
Bis(acetonitrile)palladium(II) p-toluenesulfonate
概要
説明
Bis(acetonitrile)palladium(II) p-toluenesulfonate: is an organometallic compound with the chemical formula C18H20N2O6S2Pd . It is a palladium complex where palladium is in the +2 oxidation state, coordinated with two acetonitrile molecules and two p-toluenesulfonate ions. This compound appears as a yellow solid and is soluble in organic solvents such as acetonitrile and methylene chloride .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis(acetonitrile)palladium(II) p-toluenesulfonate typically involves dissolving Pd(CH3CN)4(O2CMe)2 in concentrated sulfuric acid, followed by neutralization with toluenesulfonic acid. The reaction conditions require careful control of temperature and reaction time to avoid the formation of impurities .
Industrial Production Methods: While specific industrial production methods are not detailed, the compound is generally produced under controlled laboratory conditions due to its sensitivity to air and the need for an inert atmosphere. It is stored in a freezer under -20°C to maintain stability .
化学反応の分析
Types of Reactions: Bis(acetonitrile)palladium(II) p-toluenesulfonate is known for its catalytic activity in various organic synthesis reactions. It is particularly effective in:
Oxidation Reactions: Catalyzing the oxidation of olefins.
Substitution Reactions: Facilitating C-C and C-N bond formation.
Carbonylation Reactions: Catalyzing the carbonylation of olefins.
Common Reagents and Conditions: Common reagents used in these reactions include aryl boronic acids, olefins, and various oxidizing agents. The reactions are typically carried out in organic solvents under inert conditions to prevent degradation of the catalyst .
Major Products: The major products formed from these reactions include benzoylated compounds, oxidized olefins, and carbonylated olefins .
科学的研究の応用
Bis(acetonitrile)palladium(II) p-toluenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of C-C and C-N bonds.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in thin film deposition, industrial chemistry, and LED manufacturing.
作用機序
The mechanism by which Bis(acetonitrile)palladium(II) p-toluenesulfonate exerts its catalytic effects involves the coordination of palladium with the substrate, facilitating the activation of inert bonds. The palladium center acts as a Lewis acid, stabilizing reaction intermediates and lowering the activation energy of the reaction .
類似化合物との比較
- Tetrakis(acetonitrile)palladium(II) bis(trifluoromethanesulfonate)
- Triphenylphosphinegold(I) bis(trifluoromethanesulfonyl)imidate
- Dichlorobis(di-tert-butyl(4-dimethylaminophenyl)phosphine)palladium(II)
Uniqueness: Bis(acetonitrile)palladium(II) p-toluenesulfonate is unique due to its high stability and solubility in organic solvents, making it an excellent catalyst for a variety of organic reactions. Its ability to facilitate C-C and C-N bond formation with high efficiency sets it apart from other palladium complexes .
特性
IUPAC Name |
acetonitrile;4-methylbenzenesulfonate;palladium(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H8O3S.2C2H3N.Pd/c2*1-6-2-4-7(5-3-6)11(8,9)10;2*1-2-3;/h2*2-5H,1H3,(H,8,9,10);2*1H3;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNIFAQUPBJRCNL-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#N.CC#N.CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].[Pd+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6PdS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















